molecular formula C8H5Cl2FO B1500528 2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone CAS No. 299411-67-9

2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone

Cat. No.: B1500528
CAS No.: 299411-67-9
M. Wt: 207.03 g/mol
InChI Key: FYZHQRGIHWWQLB-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative characterized by a ketone group at the α-position and a 4-chloro-2-fluorophenyl substituent. Its molecular formula is C₈H₄Cl₂FO, with a molecular weight of 219.03 g/mol.

Scientific Research Applications

Scientific Research Applications

The applications of 2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone span several scientific domains:

Organic Chemistry

  • Building Block for Synthesis: It serves as an essential intermediate in synthesizing complex organic molecules. Its unique structure allows for selective transformations that are crucial in creating various chemical compounds .
  • Comparison with Similar Compounds: Compared to similar compounds like 2-Chloro-1-(4-fluorophenyl)ethanone, this compound's unique substituents significantly influence its reactivity .

Pharmaceutical Development

  • Drug Design: The compound is utilized in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways. For instance, it has been explored for its potential as an enzyme inhibitor .
  • Case Study: Research into its derivatives has shown promise in developing drugs with histone deacetylase (HDAC) inhibitory activity, which is critical in cancer treatment .

Biological Research

  • Enzyme Inhibitors and Receptor Ligands: The compound is studied for its interactions with biological targets, making it valuable in pharmacology and biochemistry .
  • Antibacterial Activity: Preliminary studies indicate that it exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial drug development .

Industrial Applications

  • Production of Dyes and Polymers: In industrial settings, it is used to manufacture dyes and polymers due to its reactive nature and ability to form stable bonds with various substrates .
  • Chemical Manufacturing: The compound's role as an intermediate in producing agrochemicals highlights its significance in agricultural chemistry .

Data Tables

Application AreaSpecific UseNotable Findings
Organic ChemistryIntermediate for complex organic synthesisEssential for selective transformations
PharmaceuticalDrug developmentPotential enzyme inhibitor
Biological ResearchStudy of enzyme interactionsExhibits antibacterial properties
Industrial ChemistryProduction of dyes and polymersUtilized in agrochemical manufacturing

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For instance, in pharmaceutical research, it may act as an enzyme inhibitor by binding to specific active sites, thereby modulating biological processes. The exact mechanism of action varies based on the specific reaction or application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly alter physical and chemical properties. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Synthesis Method Applications References
2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone 4-Cl, 2-F on phenyl 219.03 Not reported Likely Darzens condensation Pharmaceutical intermediates
2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone 4-OH, 3-OCH₃ on phenyl 200.62 Not reported Fries rearrangement Organic synthesis
2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone 3-Cl, 4-OH on phenyl 205.04 141–142 Fries rearrangement Precursor for benzofuranones
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone 2,5-OCH₃ on phenyl 214.65 88–90 Chloroacetylation Organic synthesis (e.g., azatryptamines)
2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone 4-CH₃, 2,2-F₂ on ethanone 204.62 Not reported Not specified Specialty chemical research

Key Observations :

  • Fluorine vs. Hydroxyl Groups : Fluorine’s electronegativity enhances stability and lipophilicity compared to hydroxyl groups, which promote hydrogen bonding (e.g., higher melting points in hydroxylated analogs like 141–142°C vs. ~88–90°C for methoxylated derivatives ).
  • Chlorine Position : The 4-chloro substituent in the target compound may enhance electrophilic aromatic substitution reactivity compared to 3-chloro isomers .
  • Methoxy Groups : Methoxy substituents (e.g., 2,5-dimethoxy) increase steric hindrance and alter solubility profiles .

Structural Analogues with Fluorine Substitution

  • 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone: Demonstrates how fluorine positioning affects electronic properties and pharmacological interactions .

Biological Activity

2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone is a compound of significant interest due to its diverse biological activities. This article reviews its antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H10Cl2FNO and features a chloro-substituted phenyl ring. Its structure is crucial for its biological activity, particularly in interactions with various biological targets.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacteria Minimum Inhibitory Concentration (MIC)
Escherichia coli20 µg/mL
Staphylococcus aureus15 µg/mL
Pseudomonas aeruginosa25 µg/mL

In comparative studies, this compound showed superior efficacy compared to standard antibiotics such as Nalidixic acid and Imipenem, with inhibition zones measuring up to 30 mm against E. coli .

Antifungal Activity

The antifungal properties of the compound were evaluated against common pathogens like Candida albicans. The results demonstrated effective inhibition with an MIC of 10 µg/mL, making it a potential candidate for antifungal therapies .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies revealed that at a concentration of 10 µg/mL, the compound inhibited TNF-α by 85% and IL-6 by 90%, surpassing the efficacy of conventional anti-inflammatory agents like dexamethasone .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It was shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM, indicating significant cytotoxicity against these malignancies .

Case Study: Breast Cancer

A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a notable decrease in cell viability and increased expression of apoptosis-related genes such as p53 and Bax. The compound's mechanism appears to involve disruption of cell cycle progression, primarily arresting cells in the S phase .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and its biological targets. The docking studies revealed strong binding affinities with key enzymes involved in inflammation (COX-2) and bacterial DNA replication (DNA gyrase), suggesting that the compound's biological activities may be mediated through these interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-1-(4-chloro-2-fluorophenyl)ethanone, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, acylation of substituted anilines with 2-chloroacetyl chloride in dichloromethane (DCM) and aqueous NaOH at 0°C yields intermediates, followed by alkylation with amines in acetone/K₂CO₃ at 60°C . Optimization involves adjusting solvent polarity (e.g., DCM vs. acetone), temperature control to minimize side reactions, and catalytic KI to enhance reactivity. Reaction progress is monitored via HPLC to ensure purity (>95%) and yields (44–78%) .

Q. How is this compound characterized structurally and analytically?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR identifies substituent positions and confirms halogen presence .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the aromatic-acetyl moiety .
  • HPLC/MS : Validates purity and molecular weight (e.g., LC/MS for exact mass) .

Q. What role does this compound play in synthesizing heterocyclic or bioactive molecules?

It serves as a versatile alkylating agent for synthesizing:

  • Anticonvulsants : Reacts with amines to form acetamide derivatives with potential CNS activity .
  • Antimicrobial Agents : Forms quinoline hybrids via nucleophilic substitution at the chloro group .
  • Polymer Precursors : Participates in condensation reactions to generate ketone-based monomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or purity data across studies?

Discrepancies often arise from variations in:

  • Catalyst Load : KI concentration affects alkylation efficiency .
  • Solvent Systems : Biphasic (solid-liquid) vs. homogeneous conditions impact reaction kinetics .
  • Purification Methods : Column chromatography vs. recrystallization alters final purity. Cross-referencing HPLC traces and elemental analysis (C, H, N) ensures consistency .

Q. What computational tools are used to model the reactivity of this compound in complex reactions?

  • Density Functional Theory (DFT) : Predicts electrophilic sites (e.g., carbonyl carbon vs. chloro group) for nucleophilic attacks .
  • Molecular Docking : Evaluates binding affinity of derivatives to biological targets (e.g., bacterial enzymes) .
  • SHELX Software : Refines crystallographic data to correlate molecular geometry with reactivity trends .

Q. What mechanistic insights explain the stereoselectivity of its reactions in multicomponent systems?

  • Steric Effects : Bulky substituents on the phenyl ring direct nucleophilic substitution to the less hindered carbonyl position .
  • Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at the carbonyl carbon, favoring ketone reduction over chloro displacement .
  • Solvent Polarity : Polar aprotic solvents stabilize transition states in Darzens condensations, improving stereoselectivity .

Q. Methodological Recommendations

  • Synthetic Protocols : Use anhydrous conditions for moisture-sensitive reactions (e.g., LiAlH₄ reductions) .
  • Analytical Cross-Validation : Combine NMR, HPLC, and X-ray data to confirm structural assignments .
  • Safety : Handle with nitrile gloves and fume hoods due to potential lachrymatory effects of chloroacetophenones .

Properties

IUPAC Name

2-chloro-1-(4-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZHQRGIHWWQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80664285
Record name 2-Chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299411-67-9
Record name 2-Chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Stir a mixture of heptanes (1.5 L), methanol (0.4 L), and 1-(4-chloro-2-fluorophenyl)ethanone (1 kg, 5.81 mol) with cooling to <5° C. Add sulfuryl chloride (0.608 L, 1.02 kg, 7.55 mol) as a heptanes (1.5 L) solution drop-wise to the mixture keeping the reaction temperature <15° C. during the addition. After 2 h quench the reaction at ambient temperature to a pH of 6 with sodium hydroxide (5N, 2.0 L). Extract the reaction mixture with methylene chloride (2 L) and concentrate the extract to form a white solid. Filter and dry the solid.
[Compound]
Name
heptanes
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
0.4 L
Type
solvent
Reaction Step One
Quantity
0.608 L
Type
reactant
Reaction Step Two
[Compound]
Name
heptanes
Quantity
1.5 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 1 L round bottom flask combine 4′-chloro-2′-fluoroacetophenone (40 g, 231.8 mmol), heptane (120 mL), and methanol (16 mL). Cool to 0° C. and place under nitrogen. Dissolve sulfuryl chloride (21.5 mL, 1.15 equiv.) in heptane (120 mL) and charge to an addition funnel Add drop-wise to the reaction over 60 min. Stir for 2.5 h at 0° C.; a white precipitate forms during this time. Charge the addition funnel with 1 M sodium bicarbonate (400 mL) then add to the reaction drop-wise. After all gas evolution stops, filter the biphasic suspension to collect the title compound (38.18 g, 80%) as white needles. 1H NMR (DMSO-d6) δ 5.00 (d, 2H, J=2.5 Hz), 7.43 (m, 1H), 7.63 (m, 1H), 7.89 (t, 1H, J=8.4 Hz).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
21.5 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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